N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2S and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with triazole and benzamide moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives incorporating the thiazole ring were synthesized and tested against various bacterial and fungal strains, showing potential therapeutic intervention for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Additionally, the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs highlighted the critical role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition and Receptor Binding
The search for compounds that can modulate enzyme activity or receptor binding is a significant area of research. For example, novel 4-azolyl-benzamide derivatives were designed as GPR52 agonists, expected to improve symptoms of psychiatric disorders (Tokumaru et al., 2017). The synthesis, characterization, and exploration of biological profiles of compounds like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one demonstrated moderate enzyme inhibition potential, suggesting applications in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6220-6225. Link : Renaud, P., & Sibi, M. P. (2005). Radical cascade reactions of boronic esters: a new strategy for the synthesis of complex molecules. Chemical Communications, (16), 1975-1986. Link
Properties
IUPAC Name |
N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQFDRMEFNCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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